molecular formula C21H22N2O4 B2380719 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid CAS No. 2138243-70-4

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid

Cat. No.: B2380719
CAS No.: 2138243-70-4
M. Wt: 366.417
InChI Key: CLYNQYDAXKGCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, exposing the free amine .

Scientific Research Applications

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using piperidine, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid lies in its specific structure, which combines the Fmoc protecting group with a pyrrolidine ring and an acetic acid moiety. This combination makes it particularly useful in peptide synthesis, offering both protection and reactivity .

Properties

IUPAC Name

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYNQYDAXKGCGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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